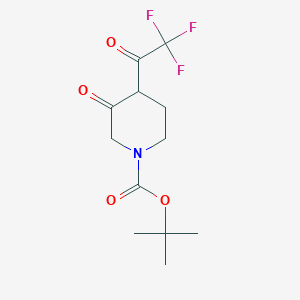

tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate

Descripción general

Descripción

“tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C12H16F3NO4 . It has a molecular weight of 295.255 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16F3NO4/c1-11(2,3)20-10(19)16-5-4-7(8(17)6-16)9(18)12(13,14)15/h7H,4-6H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 341.1±42.0 °C and a predicted density of 1.290±0.06 g/cm3 . It is recommended to be stored at 2-8°C .Aplicaciones Científicas De Investigación

1. Structural and Molecular Analysis

tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate and its derivatives have been extensively studied for their structural and molecular properties. For instance, X-ray studies have revealed specific molecular structures and crystal packing driven by strong hydrogen bonds in similar compounds (Didierjean et al., 2004). Another study synthesized a related compound as a cyclic amino acid ester, characterizing it with spectroscopy and X-ray diffraction analysis, highlighting its bicyclo[2.2.2]octane structure (Moriguchi et al., 2014).

2. Synthesis and Chemical Transformation

The compound and its analogs serve as intermediates in the synthesis of various biologically active compounds. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was synthesized through a multi-step process, demonstrating the compound's utility in complex chemical syntheses (Wang et al., 2015). Additionally, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, showcased its potential as a novel compound in chemical space complementary to piperidine ring systems (Meyers et al., 2009).

3. Role in Developing Biological Active Alkaloids

The compound's derivatives have been used in the enantioselective synthesis of biologically active alkaloids. This includes the preparation of alkaloids like sedridine and ethylnorlobelol, demonstrating the versatility of tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate derivatives as chiral building blocks in medicinal chemistry (Passarella et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315-H319 , indicating that it may cause skin irritation and serious eye irritation. Precautionary measures should be taken when handling this compound, including wearing personal protective equipment and avoiding contact with skin and eyes .

Mecanismo De Acción

Target of Action

This compound is a type of organic compound and can be used as a raw material or intermediate in organic synthesis

Biochemical Pathways

As an intermediate in organic synthesis, it could be involved in various biochemical pathways depending on the specific reactions it participates in .

Result of Action

As an organic compound used in synthesis, its effects would largely depend on the specific reactions it is involved in and the products of these reactions .

Action Environment

Factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and activity .

Propiedades

IUPAC Name |

tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3NO4/c1-11(2,3)20-10(19)16-5-4-7(8(17)6-16)9(18)12(13,14)15/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHZEIWXMXDMSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594033 | |

| Record name | tert-Butyl 3-oxo-4-(trifluoroacetyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | |

CAS RN |

647863-25-0 | |

| Record name | tert-Butyl 3-oxo-4-(trifluoroacetyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

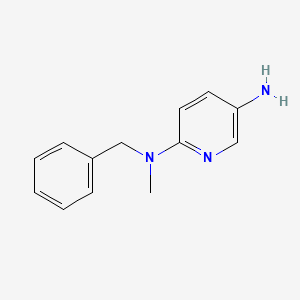

![5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1356826.png)